

Technical Characterization Guide: Ethyl 4-hydroxy-3,5-diiodophenylacetate[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Ethyl 4-hydroxy-3,5-diiodophenylacetate*

CAS No.: 90917-49-0

Cat. No.: B041250

[Get Quote](#)

Executive Summary & Scope

This technical guide outlines the standard operating procedures (SOPs) for the structural characterization, purity assessment, and handling of **Ethyl 4-hydroxy-3,5-diiodophenylacetate**. This compound serves as a critical intermediate in the synthesis of thyroid hormone analogs (thyromimetics) and is utilized as a lipophilic probe in transthyretin (TTR) binding assays.[1]

Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.[1]

Core Chemical Identity

Parameter	Detail
IUPAC Name	Ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
Molecular Formula	C ₁₀ H ₁₀ I ₂ O ₃
Molecular Weight	431.99 g/mol
SMILES	CCOC(=O)CC1=CC(=C(C(=C1)I)O)I
Appearance	Off-white to pale beige solid (crystalline)
Solubility	Soluble in DMSO, Ethanol, Methanol; Insoluble in Water

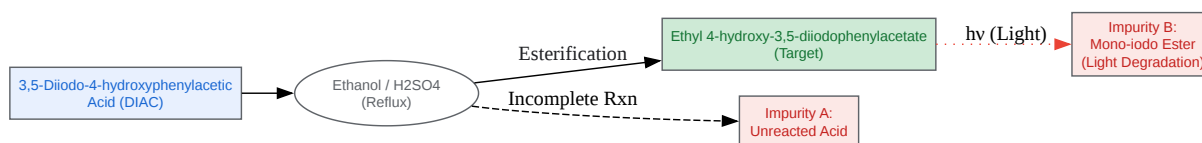
Synthesis Context & Impurity Logic

To accurately characterize this material, one must understand its genesis.[1] The compound is typically synthesized via the acid-catalyzed esterification of 3,5-diiodo-4-hydroxyphenylacetic acid (DIAC).[1]

Primary Impurity Sources:

- Unreacted Starting Material: 3,5-diiodo-4-hydroxyphenylacetic acid (DIAC).[1]
- De-iodinated Byproducts: Mono-iodinated species (Ethyl 3-iodo-4-hydroxyphenylacetate) caused by photolytic degradation.[1]
- Oxidation Products: Quinone methide derivatives formed under basic conditions or air exposure.[1]

Visualization: Synthesis & Impurity Pathway



[Click to download full resolution via product page](#)

Figure 1: Synthesis pathway highlighting critical control points for impurity formation.

Structural Elucidation Protocols

This section details the expected spectral data based on first-principles chemical shift logic and standard data for iodinated phenols. These values serve as the acceptance criteria for product verification.

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Acquire ¹H NMR at 400 MHz or higher.

Nucleus	Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
^1H	9.30 - 9.50	Broad Singlet	1H	Ar-OH	Phenolic proton; broadness indicates exchange.[1]
^1H	7.65	Singlet	2H	Ar-H (2,[1]6)	Symmetric aromatic protons; deshielded by iodine atoms. [1]
^1H	4.08	Quartet (J=7.1 Hz)	2H	-O-CH ₂ -CH ₃	Characteristic ethyl ester methylene.[1]
^1H	3.55	Singlet	2H	Ar-CH ₂ -C=O[1]	Benzylic methylene; singlet confirms isolation from adjacent protons.[1]
^1H	1.18	Triplet (J=7.1 Hz)	3H	-O-CH ₂ -CH ₃	Terminal methyl group. [1]

Diagnostic Check: The presence of a singlet at ~7.65 ppm integrating to 2 protons is the definitive confirmation of the 3,5-diiodo substitution pattern.[1] A split pattern (doublets) here would indicate mono-iodination (impurity).[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.[1]

- 3300–3450 cm^{-1} : O-H stretch (Phenol).[1] Broad band.[1]
- 1725–1735 cm^{-1} : C=O stretch (Ester).[1] Sharp, strong band.[1]
- 1150–1250 cm^{-1} : C-O-C stretch (Ester).[1]
- ~500–600 cm^{-1} : C-I stretch (Carbon-Iodine).[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Negative or Positive Mode.[1]

- Molecular Ion: $[\text{M}+\text{H}]^+ = 432.9 \text{ m/z}$; $[\text{M}-\text{H}]^- = 430.9 \text{ m/z}$.[1]
- Fragmentation Pattern:
 - Loss of Ethyl group (-29).[1]
 - Loss of Iodine (-127): Indicates weak C-I bond stability.[1]

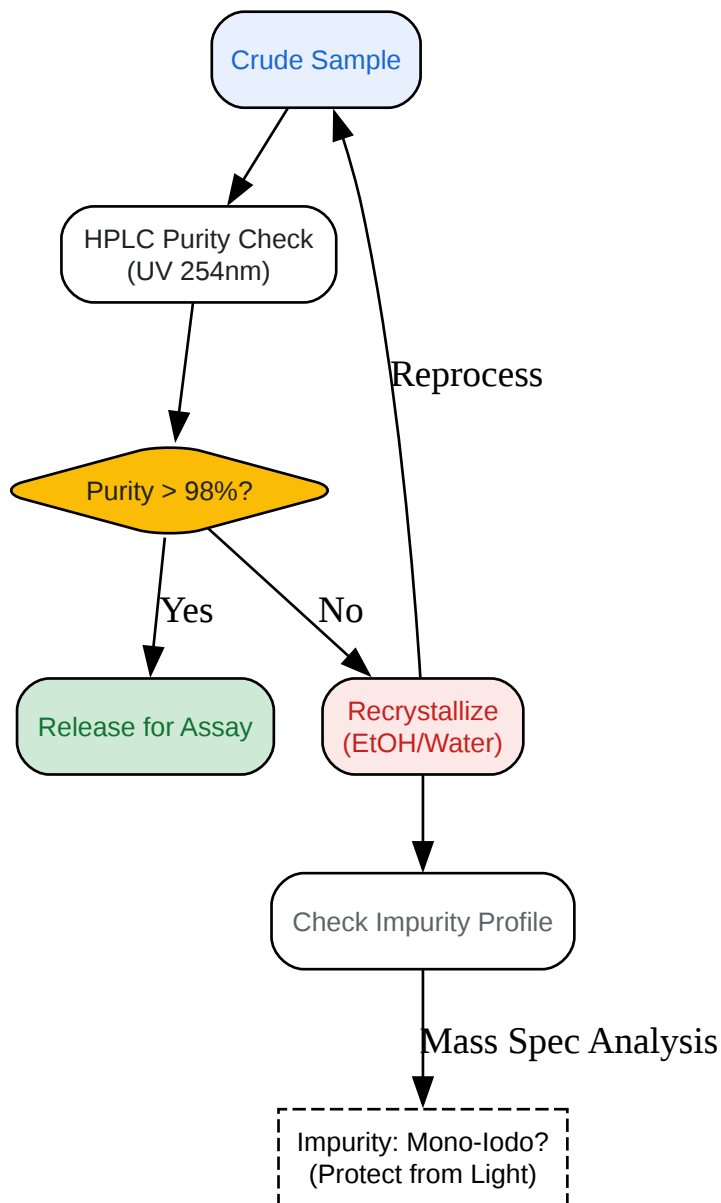
Purity & Stability Assessment (HPLC)

Due to the heavy iodine atoms, the compound is hydrophobic.[1] Reverse Phase (RP) HPLC is the standard for purity assessment.[1]

Method Parameters (Validated Recommendation):

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μm .[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]
- Gradient: 40% B to 90% B over 15 minutes.
- Detection: UV at 230 nm (Benzene ring) and 280 nm (Phenol).[1]
- Retention Time: Expect elution ~8–10 minutes (Late eluter due to lipophilic iodine).

Visualization: Analytical Decision Matrix



[Click to download full resolution via product page](#)

Figure 2: Self-validating workflow for purity assessment.

Handling & Safety Protocols

Critical Warning: Iodinated phenyl derivatives are notoriously light-sensitive.[1] Photolytic deiodination is the primary degradation pathway.[1]

- Storage: Amber glass vials, stored at 2–8°C.

- Handling: Limit exposure to ambient light. Perform weighing and dissolution in low-light conditions if possible.
- Solubility Note: Do not attempt to dissolve in neutral water. Use DMSO for stock solutions (up to 100 mM), then dilute into aqueous buffer.[1]

References

- PubChem.**Ethyl 4-hydroxy-3,5-diiodophenylacetate** - Compound Summary. National Library of Medicine.[1] Available at: [\[Link\]](#)[1][2]
- SIELC Technologies.Separation of **Ethyl 4-hydroxy-3,5-diiodophenylacetate** on Newcrom R1 HPLC column. Application Note. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 4-hydroxy-3,5-diiodophenylacetate | C10H10I2O3 | CID 3021740 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. GSRS [\[gsrs.ncats.nih.gov\]](https://gsrs.ncats.nih.gov)
- To cite this document: BenchChem. [Technical Characterization Guide: Ethyl 4-hydroxy-3,5-diiodophenylacetate[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041250/docs#technical-characterization-guide-ethyl-4-hydroxy-3-5-diiodophenylacetate-1\]](https://www.benchchem.com/product/b041250/docs#technical-characterization-guide-ethyl-4-hydroxy-3-5-diiodophenylacetate-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)